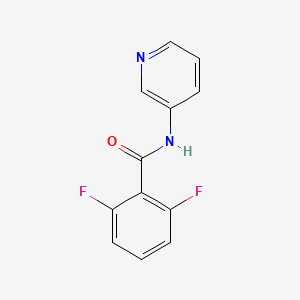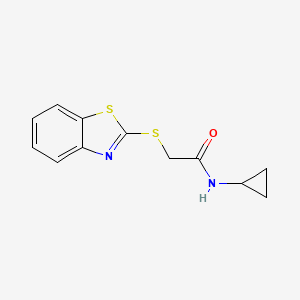![molecular formula C17H10O4S2 B5537870 7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE](/img/structure/B5537870.png)
7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE: is a complex organic compound with a unique structure that combines benzothiophene and benzoxathiol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and benzoxathiol intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxycoumarin: A simple coumarin derivative with similar structural features.
Benzothiophene derivatives: Compounds with a benzothiophene core, used in various applications.
Benzoxathiol derivatives: Compounds with a benzoxathiol core, known for their unique chemical properties
Uniqueness
7-METHOXY-5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-2H-1,3-BENZOXATHIOL-2-ONE: stands out due to its combined benzothiophene and benzoxathiol structure, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
7-methoxy-5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4S2/c1-20-11-6-9(8-14-16(11)21-17(19)23-14)7-13-15(18)10-4-2-3-5-12(10)22-13/h2-8H,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCMAQHPBSTRP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C=C3C(=O)C4=CC=CC=C4S3)SC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1)/C=C\3/C(=O)C4=CC=CC=C4S3)SC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5537793.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)



![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B5537826.png)


![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)


